molecular formula C14H11ClN2O3 B5863441 2-(4-chlorophenyl)-N-(3-nitrophenyl)acetamide

2-(4-chlorophenyl)-N-(3-nitrophenyl)acetamide

Cat. No.: B5863441
M. Wt: 290.70 g/mol
InChI Key: FQYNMCGYXSHSJM-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(3-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group and a nitrophenyl group attached to an acetamide moiety

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c15-11-6-4-10(5-7-11)8-14(18)16-12-2-1-3-13(9-12)17(19)20/h1-7,9H,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYNMCGYXSHSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(3-nitrophenyl)acetamide typically involves the reaction of 4-chloroaniline with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of acetic anhydride. The reaction conditions generally include maintaining the reaction mixture at a temperature of around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of 2-(4-chlorophenyl)-N-(3-nitrophenyl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can be oxidized to form corresponding nitroso and hydroxylamine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso and hydroxylamine derivatives.

    Substitution: Substituted acetamides with various functional groups.

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